An In-depth Technical Guide to (2-[4-(Methylthio)phenoxy]ethyl)amine Hydrochloride (CAS Number: 1203188-22-0)
An In-depth Technical Guide to (2-[4-(Methylthio)phenoxy]ethyl)amine Hydrochloride (CAS Number: 1203188-22-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride, a phenoxyethylamine derivative incorporating a methylthio moiety, represents a molecule of interest within the expansive field of medicinal chemistry. Its structural framework, combining a flexible ethylamine side chain with a substituted aromatic ring, suggests potential interactions with various biological targets. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis pathway with step-by-step protocols, and a thorough analytical characterization. Furthermore, it explores the potential applications and biological significance of this compound, drawing upon the established roles of related phenoxyethylamine and sulfur-containing scaffolds in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutic agents.
Chemical and Physical Properties
(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride is a solid, typically a white to off-white crystalline powder. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental and formulation purposes.[1]
| Property | Value | Source |
| CAS Number | 1203188-22-0 | |
| Molecular Formula | C₉H₁₃NOS · HCl | |
| Molecular Weight | 219.73 g/mol | |
| Appearance | Solid | |
| Purity | Typically >95% | |
| Storage | Store at 0-8 °C | |
| InChI Key | OBQCIKNPWDQZBQ-UHFFFAOYSA-N |
Synthesis and Mechanism
The synthesis of (2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride can be logically approached through a two-step sequence: a Williamson ether synthesis to construct the phenoxyacetonitrile intermediate, followed by the reduction of the nitrile group to the primary amine and subsequent salt formation. This strategy offers a versatile and efficient route to the target molecule.
Synthetic Workflow
Caption: Synthetic workflow for (2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-(4-(Methylthio)phenoxy)acetonitrile (Intermediate)
This step employs the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and a primary alkyl halide.[2][3] Here, the phenoxide of 4-(methylthio)phenol acts as the nucleophile, displacing the chloride from 2-chloroacetonitrile.
-
Materials:
-
4-(Methylthio)phenol
-
2-Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
-
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in acetone, add 4-(methylthio)phenol at room temperature.
-
Stir the mixture for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 2-chloroacetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(4-(methylthio)phenoxy)acetonitrile, which can be purified by column chromatography on silica gel.[4]
-
Step 2: Synthesis of (2-[4-(Methylthio)phenoxy]ethyl)amine
The reduction of the nitrile intermediate to the primary amine is a crucial step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Materials:
-
2-(4-(Methylthio)phenoxy)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(4-(methylthio)phenoxy)acetonitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Concentrate the combined filtrate and washings under reduced pressure to obtain the crude (2-[4-(Methylthio)phenoxy]ethyl)amine.
-
Step 3: Formation of (2-[4-(Methylthio)phenoxy]ethyl)amine Hydrochloride
The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
-
Materials:
-
(2-[4-(Methylthio)phenoxy]ethyl)amine
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
-
Procedure:
-
Dissolve the crude (2-[4-(Methylthio)phenoxy]ethyl)amine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A precipitate of (2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride will form.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.
-
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the structure of (2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethylamine chain protons, and the methylthio group protons. The aromatic protons on the para-substituted ring will likely appear as two doublets. The methylene protons of the ethylamine chain will exhibit characteristic triplet signals due to coupling with each other. The methylthio group will present as a singlet. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the oxygen appearing at a lower field. The two methylene carbons of the ethylamine chain and the methyl carbon of the methylthio group will also have distinct chemical shifts.[5]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the primary amine salt, C-H stretching for the aromatic and aliphatic groups, C-O-C stretching for the ether linkage, and C-S stretching for the methylthio group.[6]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base. The fragmentation pattern will likely show a prominent molecular ion peak and characteristic fragments resulting from the cleavage of the ethylamine side chain and the phenoxy ether bond.
Potential Applications and Biological Significance
While specific biological activities of (2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential therapeutic interest.
Insights from Structural Analogs
The phenoxyethylamine scaffold is a well-established pharmacophore found in a variety of biologically active compounds. These derivatives are known to interact with a range of receptors and enzymes, exhibiting activities such as:
-
Adrenergic and Serotonergic Receptor Modulation: Many phenethylamine derivatives are known to interact with adrenergic and serotonin receptors, suggesting potential applications in neurological and psychiatric disorders.
-
Enzyme Inhibition: The phenoxyethylamine moiety can be incorporated into enzyme inhibitors, for example, targeting monoamine oxidase (MAO).[7]
The Role of the Methylthio Group
The inclusion of a sulfur-containing functional group, such as the methylthio group, can significantly influence a molecule's physicochemical properties and biological activity.[8] Thioethers are present in a number of approved drugs and can impact metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[9][10]
Future Research Directions
The unique combination of the phenoxyethylamine core and the methylthio substituent in (2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride warrants further investigation. Future research could focus on:
-
Screening against a panel of G-protein coupled receptors (GPCRs) to identify potential neurological or cardiovascular activities.
-
Evaluation as an enzyme inhibitor , particularly for enzymes involved in neurotransmitter metabolism.
-
Investigation of its potential as a building block for the synthesis of more complex molecules with enhanced biological activity.
Safety and Handling
(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.
Conclusion
(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride is a compound with significant potential for further exploration in the field of drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and a framework for its analytical characterization. The structural features of this molecule suggest promising avenues for future research into its biological activities. As a foundational resource, this guide aims to facilitate the work of researchers and scientists in unlocking the full potential of this and related compounds.
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